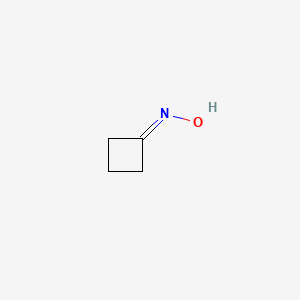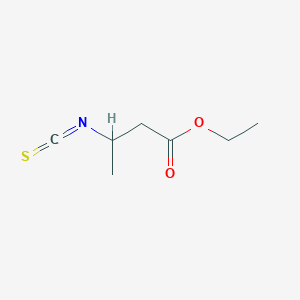
5-Nitro-3H-benzofuran-2-ona
Descripción general
Descripción
5-Nitro-3H-benzofuran-2-one is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Aplicaciones Científicas De Investigación
5-Nitro-3H-benzofuran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-tumor and anti-viral activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
5-Nitro-3H-benzofuran-2-one, a derivative of benzofuran, has been shown to have strong biological activities Benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 5-Nitro-3H-benzofuran-2-one may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , indicating that they may influence pathways related to these processes.
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 5-Nitro-3H-benzofuran-2-one may also have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors . Therefore, it is plausible that environmental factors could also influence the action of 5-Nitro-3H-benzofuran-2-one.
Análisis Bioquímico
Biochemical Properties
5-Nitro-3H-benzofuran-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 5-Nitro-3H-benzofuran-2-one can form complexes with proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-Nitro-3H-benzofuran-2-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Nitro-3H-benzofuran-2-one can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and proliferation . Moreover, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 5-Nitro-3H-benzofuran-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 5-Nitro-3H-benzofuran-2-one has been shown to inhibit the activity of certain kinases, which are critical for cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are key to understanding the compound’s biological activity.
Temporal Effects in Laboratory Settings
The effects of 5-Nitro-3H-benzofuran-2-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The long-term effects of 5-Nitro-3H-benzofuran-2-one on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of 5-Nitro-3H-benzofuran-2-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, 5-Nitro-3H-benzofuran-2-one can cause toxic effects, including cellular damage and apoptosis. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-Nitro-3H-benzofuran-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolism of other compounds. For instance, 5-Nitro-3H-benzofuran-2-one can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Nitro-3H-benzofuran-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, 5-Nitro-3H-benzofuran-2-one can bind to plasma proteins, influencing its distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of 5-Nitro-3H-benzofuran-2-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in directing 5-Nitro-3H-benzofuran-2-one to these compartments, thereby influencing its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Nitro-3H-benzofuran-2-one involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be further processed to obtain 5-Nitro-3H-benzofuran-2-one .
Industrial Production Methods
Industrial production methods for 5-Nitro-3H-benzofuran-2-one typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-3H-benzofuran-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-3H-benzofuran-2-one.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitrobenzofuran-2-one
- 3-Nitrobenzofuran-2-one
- 2-Nitrobenzofuran-3-one
Uniqueness
5-Nitro-3H-benzofuran-2-one is unique due to the specific positioning of the nitro group at the 5-position of the benzofuran ring. This positioning enhances its reactivity and potential biological activities compared to other nitrobenzofuran derivatives. The presence of the nitro group also allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
5-nitro-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONKIRKKMJQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345064 | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21997-23-9 | |
| Record name | 5-Nitro-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21997-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Benzofuranone, 5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one in chemical synthesis?
A: 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one is a crucial intermediate in the multi-step synthesis of 2-butyl-5-nitrobenzofuran [, , ]. This compound is achieved through a sequence of hydrolysis, decarboxylation, and cyclization reactions when heated in an acidic environment.
Q2: How is 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one synthesized?
A: This compound is synthesized by reacting 5-Nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, potentially in the presence of pentanoic acid itself. The reaction ideally occurs at a controlled temperature of 30°C. Following this, the reaction mixture undergoes acidification, leading to the isolation of the desired 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one product [, , ].
Q3: What is the connection between 2-butyl-5-nitrobenzofuran and pharmaceuticals?
A: 2-butyl-5-nitrobenzofuran serves as a key intermediate in the production of dronedarone []. Dronedarone is an antiarrhythmic medication used in the treatment of certain heart rhythm disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)






![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)
